RhB-PBP10 (TFA)
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Overview
Description
RhB-PBP10 (TFA) is a synthetic peptide conjugated with Rhodamine B at its N-terminus. It is derived from the phosphoinositide-binding site of human plasma gelsolin and acts as a selective inhibitor of formyl peptide receptor 2 (FPR2) over formyl peptide receptor 1 (FPR1). This compound exhibits bactericidal activity against both gram-positive and gram-negative bacteria and limits microbial-induced inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
RhB-PBP10 (TFA) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The Rhodamine B is conjugated to the N-terminus of the peptide during the synthesis process. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of RhB-PBP10 (TFA) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process involves large-scale HPLC systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
RhB-PBP10 (TFA) primarily undergoes substitution reactions during its synthesis. The peptide bonds are formed through nucleophilic substitution reactions between the amino group of one amino acid and the carboxyl group of the next .
Common Reagents and Conditions
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), Rhodamine B, trifluoroacetic acid (TFA), and solvents (e.g., DMF, DCM).
Conditions: The synthesis is typically carried out at room temperature under inert atmosphere conditions to prevent oxidation.
Major Products
The major product of the synthesis is the RhB-PBP10 (TFA) peptide, which is purified to remove any side products or unreacted starting materials .
Scientific Research Applications
RhB-PBP10 (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the interactions of peptides with phosphoinositides and other biomolecules.
Biology: Investigated for its role in modulating inflammatory responses and its bactericidal activity.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting FPR2.
Mechanism of Action
RhB-PBP10 (TFA) exerts its effects by binding to the formyl peptide receptor 2 (FPR2) on the surface of cells. This binding inhibits the receptor’s activity, thereby modulating the inflammatory response and reducing the production of inflammatory mediators such as nitric oxide and reactive oxygen species . The peptide’s bactericidal activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
RhB-PBP10 (TFA) is unique due to its selective inhibition of FPR2 over FPR1 and its dual functionality as both an anti-inflammatory and bactericidal agent. Its conjugation with Rhodamine B also allows for easy visualization and tracking in biological studies .
Properties
Molecular Formula |
C86H127F3N24O17 |
---|---|
Molecular Weight |
1826.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3,6-bis(diethylamino)xanthen-10-ium-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C84H126N24O15.C2HF3O2/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93;3-2(4,5)1(6)7/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122);(H,6,7)/t57-,58-,59-,60-,61-,62-,63-,64-,71-;/m0./s1 |
InChI Key |
NDZBKRCQEVIYAM-XADHZNKISA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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